BI-4924 - 2244452-09-1

BI-4924

Catalog Number: EVT-261879
CAS Number: 2244452-09-1
Molecular Formula: C21H20Cl2N2O6S
Molecular Weight: 499.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-4924 is a potent ans selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor (IC50 = 2 nM). BI-4924 Disrupts Serine Biosynthesis. BI-4924 is a lipophilic, highly plasma protein bound PHGDH inhibitor with excellent microsomal as well as hepatocytic stability. Furthermore, BI-4924 exhibits an excellent selectivity profile as shown by chemical proteomics (2/31 dehydrogenases) as well as in a CEREP counterscreen panel.
Source and Classification

BI-4924 was developed as part of a series of compounds targeting the serine synthesis pathway, which is often upregulated in cancer cells. It is classified as a small molecule inhibitor specifically targeting phosphoglycerate dehydrogenase. The compound's mechanism involves competitive inhibition, where it competes with the natural substrate for binding to the enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-4924 involved several key steps:

  1. Fragment-Based Screening: Initial hits were identified through fragment-based approaches that allowed for the selection of small molecular fragments capable of binding to phosphoglycerate dehydrogenase.
  2. Hit Optimization: Using structure-based drug design, the lead compounds were optimized to enhance their binding affinity and selectivity. This included modifications to increase solubility and metabolic stability.
  3. Prodrug Development: BI-4916, a prodrug form of BI-4924, was designed to improve cellular uptake. The prodrug undergoes ester cleavage within cells to release the active form, enhancing its therapeutic efficacy .
Molecular Structure Analysis

Structure and Data

The molecular structure of BI-4924 is characterized by its ability to mimic the natural substrate of phosphoglycerate dehydrogenase. Key structural features include:

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: 301.34 g/mol
  • Structural Components: The compound contains functional groups that facilitate interaction with the enzyme's active site, including a carboxylic acid moiety that is crucial for competitive inhibition .
Chemical Reactions Analysis

Reactions and Technical Details

BI-4924 primarily acts through reversible inhibition of phosphoglycerate dehydrogenase. The compound competes with 3-phosphoglycerate, the enzyme's natural substrate, leading to decreased production of 3-phosphopyruvate. This inhibition disrupts the serine biosynthesis pathway, which is essential for cancer cell proliferation.

The conversion of BI-4916 (the prodrug) into BI-4924 involves hydrolysis reactions that occur intracellularly, allowing for enhanced drug delivery within target cells .

Mechanism of Action

Process and Data

The mechanism of action for BI-4924 involves:

  1. Competitive Inhibition: By binding to the active site of phosphoglycerate dehydrogenase, BI-4924 prevents the conversion of 3-phosphoglycerate into 3-phosphopyruvate.
  2. Disruption of Serine Biosynthesis: This inhibition leads to reduced levels of serine, an amino acid critical for various cellular processes including protein synthesis and nucleotide production.
  3. Impact on Cancer Metabolism: The reduction in serine levels can induce metabolic stress in cancer cells that rely heavily on this pathway for growth and survival .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-4924 exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in aqueous solutions, which can be enhanced through formulation strategies.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis in alkaline environments.
  • pKa Values: The presence of acidic functional groups contributes to its pKa values, influencing its ionization state at physiological pH .
Applications

Scientific Uses

BI-4924 has significant potential applications in cancer research and treatment:

  1. Cancer Therapy: As a selective inhibitor of phosphoglycerate dehydrogenase, it is being investigated for its ability to target tumors with high serine dependency.
  2. Metabolic Studies: Researchers utilize BI-4924 to study metabolic pathways involving serine synthesis and their implications in cancer metabolism.
  3. Drug Development: The compound serves as a lead structure for further optimization and development of more potent inhibitors targeting related metabolic pathways .
Introduction to PHGDH and Serine Biosynthesis in Oncogenesis

Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cellular Metabolism

Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP). This NAD⁺-dependent reaction irreversibly commits carbon flux toward serine production [1] [5]. Beyond serine synthesis, PHGDH activity influences multiple metabolic nodes:

  • Redox Homeostasis: Generates NADH during 3-PG oxidation, indirectly supporting antioxidant systems like glutathione (GSH) regeneration [1] [8].
  • α-Ketoglutarate (αKG) Production: Downstream transamination by PSAT1 yields αKG, replenishing TCA cycle intermediates [1] [5].
  • One-Carbon Metabolism: Serine-derived one-carbon units fuel nucleotide synthesis and methylation reactions via the folate cycle [2] [9].

Structurally, human PHGDH belongs to the Type I dehydrogenase family, characterized by an allosteric substrate-binding (ASB) domain and an aspartate kinase-chorismate mutase–tyrosinase A prephenate dehydrogenase (ACT) domain. Unlike bacterial isoforms, mammalian PHGDH lacks feedback inhibition by serine, enabling unconstrained flux in cancer contexts [5] [10].

Serine Biosynthesis Pathway: Biochemical Mechanisms and Cancer Dependencies

The serine biosynthesis pathway (SSP) comprises three enzymatic steps:

  • PHGDH: Oxidizes 3-PG to 3-PHP using NAD⁺.
  • Phosphoserine Aminotransferase 1 (PSAT1): Transaminates 3-PHP to 3-phosphoserine (3-PSer) using glutamate, producing αKG.
  • Phosphoserine Phosphatase (PSPH): Dephosphorylates 3-PSer to serine [2] [10].

Table 1: Key Enzymes in the Serine Biosynthesis Pathway

EnzymeReaction CatalyzedCofactor/SubstrateProduct
PHGDH3-PG → 3-PHPNAD⁺NADH, 3-PHP
PSAT13-PHP + Glutamate → 3-PSer + αKG-αKG, 3-PSer
PSPH3-PSer → Serine-Serine, Pi

Cancer cells exhibit heightened SSP dependency due to:

  • Anabolic Demand: Serine contributes to protein, nucleotide (purine/pyrimidine), and lipid (sphingolipids, phosphatidylserine) synthesis [1] [9].
  • Metabolic Flexibility: Under serine deprivation, SSP activation sustains one-carbon pools, enabling survival via de novo ATP and SAM production [1] [8].
  • Redox Control: Serine-derived glycine and cysteine are precursors for GSH, mitigating oxidative stress [2] [9].

PHGDH Overexpression in Malignancies: Implications for Tumor Proliferation and Survival

PHGDH is genomically amplified or transcriptionally upregulated in ~16% of all cancers, with prevalence exceeding 40% in melanoma and 70% in ER-negative breast cancer [5] [6] [10]. Mechanisms driving overexpression include:

  • Genomic Amplification: Recurrent copy-number gains at chromosome 1p12 in melanoma and breast cancer directly increase PHGDH protein levels [6].
  • Transcriptional Upregulation: Oncogenic transcription factors (ATF4, NRF2, HIF-1α) induce PHGDH expression under metabolic stress (e.g., hypoxia, nutrient deprivation) [1] [5].
  • Post-Translational Modifications: Acetylation (K58) or methylation (R236) stabilizes PHGDH and enhances catalytic activity [2] [9].

Table 2: PHGDH Overexpression in Select Cancers

Cancer TypeFrequency of PHGDH OverexpressionAssociated Clinical Features
ER-Negative Breast~70%Higher tumor grade, reduced overall survival
Melanoma~40%Increased metastasis, chemotherapy resistance
Non-Small Cell Lung~21%Advanced TNM stage, poor prognosis
Colorectal~16%Shorter survival time, large tumor size

Functionally, PHGDH overexpression:

  • Supports anchorage-independent growth by enabling matrix-deprived cells to survive via de novo serine synthesis [6].
  • Promotes chemoresistance by maintaining redox balance and nucleotide pools under drug-induced stress [9].
  • Drives tumor invasion through FOXM1 stabilization and laminin expression [2].

Properties

CAS Number

2244452-09-1

Product Name

BI-4924

IUPAC Name

2-{4-[(1S)-1-[(4,5-Dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetic acid

Molecular Formula

C21H20Cl2N2O6S

Molecular Weight

499.359

InChI

InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1

InChI Key

CJEJFFCPVBZSIE-OAHLLOKOSA-N

SMILES

O=C(O)CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O

Solubility

Soluble in DMSO

Synonyms

BI-4924; BI 4924; BI4924;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.